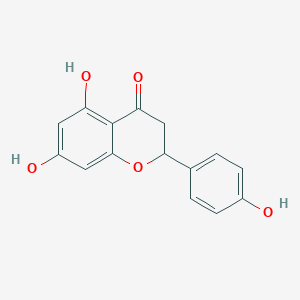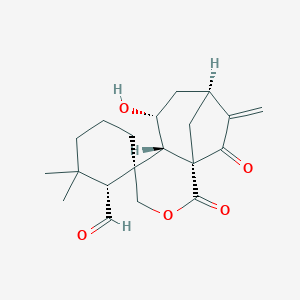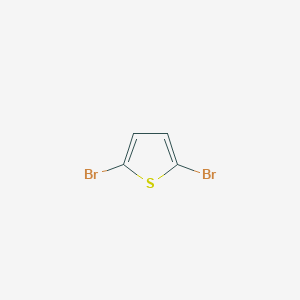
2,5-Dibromothiophene
Overview
Description
2,5-Dibromothiophene is a chemical compound that polymerizes by debromination with magnesium catalyzed by nickel compounds to form poly (2,5- thienylene) . It is used as a starting reagent for the synthesis of α,α′-didecylquater-, -quinque- and -sexi-thiophenes .
Synthesis Analysis
2,5-Dibromothiophene is used as a starting reagent for the synthesis of α,α′-didecylquater-, -quinque- and -sexi-thiophenes . It is also used in the preparation of soluble α,ω-diformyl-a-oligothiophenes . The synthesis involves the reaction of 2,5-dibromothiophene with a Grignard reagent in tetrahydrofuran (THF) at reflux conditions .Molecular Structure Analysis
The empirical formula of 2,5-Dibromothiophene is C4H2Br2S . Its molecular weight is 241.93 . The SMILES string representation is Brc1ccc(Br)s1 .Chemical Reactions Analysis
2,5-Dibromothiophene polymerizes by debromination with magnesium catalyzed by nickel compounds to form poly (2,5- thienylene) .Physical And Chemical Properties Analysis
2,5-Dibromothiophene has a boiling point of 211 °C and a melting point of -6 °C . Its density is 2.147 g/mL at 25 °C . It is soluble in chloroform and methanol, but insoluble in water .Scientific Research Applications
- Field : Pharmaceutical Chemistry
- Application : 2,5-Dibromothiophene is primarily used as a pharmaceutical intermediate and synthesis intermediate . This means it is used in the production of various pharmaceuticals.
- Field : Polymer Chemistry
- Application : 2,5-Dibromothiophene can polymerize by debromination with magnesium, catalyzed by nickel compounds, to form poly(2,5-thienylene) .
- Method of Application : The polymerization process involves a reaction between 2,5-Dibromothiophene and magnesium, catalyzed by nickel compounds .
- Results : The result of this process is the formation of poly(2,5-thienylene), a type of polymer .
- Field : Organic Chemistry
- Application : 2,5-Dibromothiophene is used as a starting reagent for the synthesis of α,α′-didecylquater-, -quinque- and -sexi-thiophenes .
- Method of Application : The specific method of application would depend on the exact synthesis procedure for the thiophenes . However, it involves using 2,5-Dibromothiophene as a starting reagent .
- Results : The result of this process is the synthesis of α,α′-didecylquater-, -quinque- and -sexi-thiophenes .
Pharmaceutical and Synthesis Intermediate
Polymerization
Synthesis of α,α′-didecylquater-, -quinque- and -sexi-thiophenes
- Field : Polymer Chemistry
- Application : 2,5-Dibromothiophene is used in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications .
- Method of Application : The synthesis involves nickel and palladium-based catalytic systems . Among them, nickel-catalyzed Kumada catalyst-transfer polycondensation, nickel-catalyzed deprotonative cross-coupling polycondensation, palladium-catalyzed Suzuki–Miyaura and Migita–Kosugi–Stille couplings are the most popular strategies known so far for the synthesis of functionalized regioregular polythiophenes .
- Results : The synthesized polymers exhibit fascinating properties such as electronic, optoelectronic, chemosensitivity, liquid crystallinity, and high conductivity .
- Field : Organic Chemistry
- Application : 2,5-Dibromothiophene is used in the palladium-catalyzed Suzuki cross-coupling reaction .
- Method of Application : The reaction involves the use of palladium as a catalyst .
- Results : The result of this process is the synthesis of novel derivatives of 2,5-dibromo-3-methylthiophene . These derivatives have shown potential pharmaceutical activities, including antioxidant, antibacterial, and antiurease activities .
- Field : Material Science
- Application : Thiophene compounds, including 2,5-Dibromothiophene, have great applications in electrochromic devices and energy storage devices .
- Method of Application : The specific method of application would depend on the exact device being produced. However, it typically involves the use of 2,5-Dibromothiophene in the synthesis of materials with specific optical and conductive properties .
- Results : The result of this process is the production of materials with exceptional optical and conductive properties, which are crucial for the functioning of electrochromic and energy storage devices .
Synthesis of Regioregular Thiophene-Based Conjugated Polymers
Palladium-Catalyzed Suzuki Cross-Coupling Reaction
Electrochromic Devices and Energy Storage Devices
- Field : Organic Chemistry
- Application : 2,5-Dibromothiophene is used in the synthesis of 2,5-diheteroarylated thiophenes .
- Method of Application : The synthesis involves a reaction between 2,5-Dibromothiophene and other reagents .
- Results : The result of this process is the formation of 2,5-diheteroarylated thiophenes .
- Field : Organic Chemistry
- Application : 2,5-Dibromothiophene is used in the preparation of soluble α,ω-diformyl-a-oligothiophenes .
- Method of Application : The synthesis involves a reaction between 2,5-Dibromothiophene and other reagents .
- Results : The result of this process is the formation of soluble α,ω-diformyl-a-oligothiophenes .
- Field : Organic Chemistry
- Application : 2,5-Dibromothiophene is used in the palladium-catalyzed Suzuki cross-coupling reaction to synthesize novel derivatives of 2,5-dibromo-3-methylthiophene .
- Method of Application : The reaction involves the use of palladium as a catalyst .
- Results : The synthesized compounds showed potential pharmaceutical activities, including antioxidant, antibacterial, and antiurease activities .
Synthesis of 2,5-Diheteroarylated Thiophenes
Synthesis of Soluble α,ω-Diformyl-a-Oligothiophenes
Synthesis of 2,5-Dibromo-3-Methylthiophene Derivatives
Safety And Hazards
2,5-Dibromothiophene is classified as hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Protective equipment such as gloves, eyeshields, and dust masks are recommended when handling this compound .
properties
IUPAC Name |
2,5-dibromothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Br2S/c5-3-1-2-4(6)7-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBVDUUXRXJTAJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Br2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
73061-85-5 | |
| Record name | Thiophene, 2,5-dibromo-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73061-85-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID3062863 | |
| Record name | Thiophene, 2,5-dibromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3062863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Sigma-Aldrich MSDS] | |
| Record name | 2,5-Dibromothiophene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19481 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.06 [mmHg] | |
| Record name | 2,5-Dibromothiophene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19481 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
2,5-Dibromothiophene | |
CAS RN |
3141-27-3 | |
| Record name | 2,5-Dibromothiophene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3141-27-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Dibromothiophene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003141273 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-DIBROMOTHIOPHENE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4488 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Thiophene, 2,5-dibromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Thiophene, 2,5-dibromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3062863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-dibromothiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.589 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,5-DIBROMOTHIOPHENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F0033K8CXM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[[2-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-3-[4-(2-piperidin-1-ylethoxy)benzoyl]-1-benzothiophen-6-yl]oxy]oxane-2-carboxylate](/img/structure/B18088.png)
![Methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[4-[6-[tert-butyl(dimethyl)silyl]oxy-3-[4-(2-piperidin-1-ylethoxy)benzoyl]-1-benzothiophen-2-yl]phenoxy]oxane-2-carboxylate](/img/structure/B18089.png)
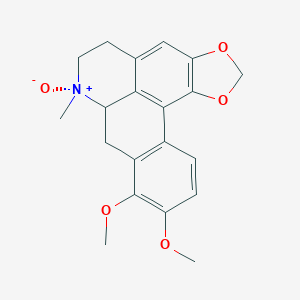
![2-[3-(Triethoxysilyl)propyl]hydrazine-1-carboxamide](/img/structure/B18096.png)
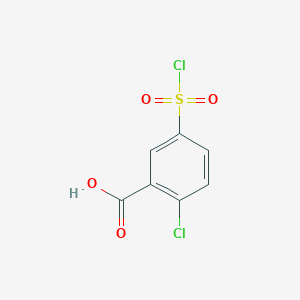

![bis[tert-butyl(dimethyl)silyl] (2S)-2-[[4-[[2,4-bis[[tert-butyl(dimethyl)silyl]amino]pteridin-6-yl]methyl-methylamino]benzoyl]amino]pentanedioate](/img/structure/B18106.png)

![[3,4-Diacetyloxy-5-(5-amino-4-carbamoylimidazol-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B18123.png)


